Clindamycin Stearate
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Overview
Description
Clindamycin is a lincosamide antibiotic that has been approved by the US Food and Drug Administration for the treatment of anaerobic, streptococcal, and staphylococcal infections . It is a semisynthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin . The chemical name for clindamycin hydrochloride is Methyl 7-chloro-6,7,8-trideoxy-6- (1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside monohydrochloride .
Molecular Structure Analysis
The molecular structure of Clindamycin has been determined through various methods such as single crystal X-ray diffraction . Different forms of Clindamycin, such as solvates, have different hydrogen bonding networks among the host-host and host-solvent molecules in their crystal structures .
Chemical Reactions Analysis
The chemical reactions of Clindamycin have been studied, particularly in relation to its interactions with other substances . For example, one study found that Clindamycin reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-coloured triiodide ions .
Physical And Chemical Properties Analysis
Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .
Scientific Research Applications
Treatment of Bacterial Infections
Clindamycin is particularly effective against bacterial infections, especially those caused by anaerobic species. It's also used in treating protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).
Use in Chronic Osteomyelitis
Clindamycin has been studied for its effectiveness in treating chronic osteomyelitis caused by Staphylococcus aureus. It showed significant efficacy in sterilizing infected bones when administered for an extended period (Norden, Shinners & Niederriter, 1986).
Dental Applications
Due to its broad-spectrum activity, clindamycin is used in dentistry for prophylactic treatment to prevent endocarditis and also as an effective treatment for dental infections (Brook et al., 2005).
Development of Orally Disintegrating Tablets (ODTs)
Clindamycin has been incorporated into ODTs for improved pediatric and geriatric patient compliance. This involved developing taste-masked beads of clindamycin HCl for oral administration (Cantor, Khan & Gupta, 2015).
CNS Penetration in Primates
Studies have explored the penetration of clindamycin into the central nervous system of primates, particularly its levels in serum, cerebrospinal fluid, and brain tissue (Picardi, Lewis, Tan & Phair, 1975).
Resistance Studies
Research has been conducted on the incidence of constitutive and inducible clindamycin resistance in hospital-associated Staphylococcus aureus, highlighting the need for routine testing to guide clinical therapy and prevent antibiotic misuse (Sasirekha et al., 2013).
Antimalarial Applications
Clindamycin has been evaluated in clinical trials for its efficacy and safety in the treatment of Plasmodium falciparum malaria (Lell & Kremsner, 2002).
Effect on Human Osteoblasts
The impact of clindamycin on human osteoblasts has been studied, particularly its effects on cell proliferation, cytotoxicity, and cell metabolism (Naal et al., 2008).
Prevention of Preterm Birth
Clindamycin has been studied for its potential to reduce the risk of preterm birth and late miscarriage when administered to women with abnormal vaginal flora at early stages of pregnancy (Lamont et al., 2011).
Membrane Transport in Alveolar Macrophages
Research on the membrane transport of clindamycin in alveolar macrophages suggests an active process for drug uptake, which may have implications for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).
Safety And Hazards
Future Directions
There is ongoing research into the use of Clindamycin and its derivatives for the treatment of various infections . These studies aim to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents . The potential of Clindamycin derivatives to address bacterial resistance and broaden their antibacterial effectiveness is also being explored .
properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26?,27?,28?,30?,31-,32?,33?,34?,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWAENWZQGVWKH-FSGWBUCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129627258 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.